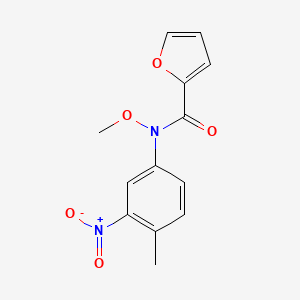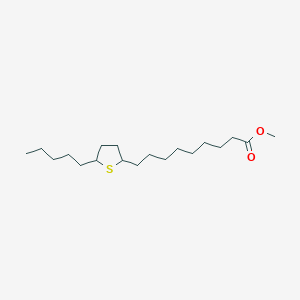
Methyl 9-(5-pentylthiolan-2-YL)nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-(5-pentylthiolan-2-yl)nonanoate is a chemical compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the esterification of a fatty acid with a methyl group. This compound is known for its unique structure, which includes a thiolane ring, making it distinct from other fatty acid methyl esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 9-(5-pentylthiolan-2-yl)nonanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .
Comparaison Avec Des Composés Similaires
Methyl 9-(5-pentylthiolan-2-yl)nonanoate can be compared with other fatty acid methyl esters, such as:
Methyl nonanoate: Similar in structure but lacks the thiolane ring, making it less reactive in certain chemical reactions.
Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate: Contains a furan ring instead of a thiolane ring, leading to different chemical properties and reactivity.
The presence of the thiolane ring in this compound makes it unique and imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50498-11-8 |
|---|---|
Formule moléculaire |
C19H36O2S |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
methyl 9-(5-pentylthiolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
MEZKELFNMYCENK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(S1)CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


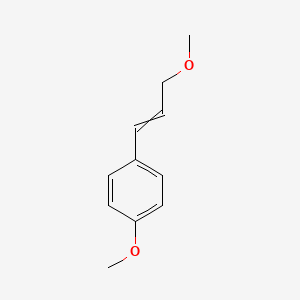

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
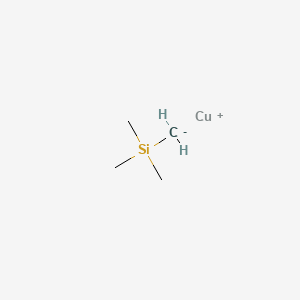
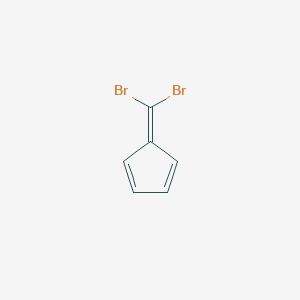
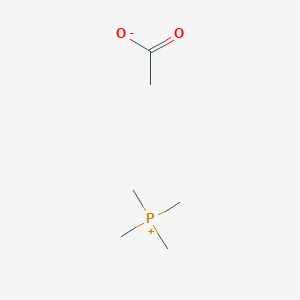

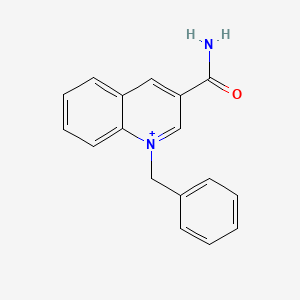
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)

